molecular formula C19H17N3O2 B5912173 N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Cat. No. B5912173
M. Wt: 319.4 g/mol
InChI Key: KJQCHRWJXANNAQ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds known as pyrazoles and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide is its versatility in terms of its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another direction is the evaluation of the compound's efficacy against other types of cancer and bacterial infections. Additionally, the compound's potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation.

Synthesis Methods

The synthesis of N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide involves the condensation of 4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid with 4-aminophenylacetic acid in the presence of a suitable condensing agent. The reaction yields N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been evaluated for its efficacy against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against bacterial infections caused by Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-18(12-15-6-4-3-5-7-15)19(24)22(21-13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQCHRWJXANNAQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]phenyl]acetamide

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